![molecular formula C23H24O5 B4590865 4-butyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B4590865.png)
4-butyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one
Overview
Description
4-butyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages . The compound is a derivative of coumarin, characterized by its unique structural features, including a butyl group, a methoxyphenyl group, and a chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with 4-methoxyphenylacetic acid under reflux conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and a solvent like toluene. The mixture is heated under reflux for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis. Industrial methods often incorporate green chemistry principles, such as using environmentally benign solvents and catalysts to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-butyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-butyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-butyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methyl-2H-chromen-2-one: A simpler coumarin derivative with similar structural features.
4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: Another coumarin derivative with an oxirane group.
4-butyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one: A closely related compound with a similar structure but lacking the methyl group at the 8-position.
Uniqueness
4-butyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-butyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one, a synthetic compound in the coumarin family, exhibits a variety of biological activities. This compound's structure includes a butyl group, a methoxyphenyl moiety, and an oxoethoxy group, which contribute to its potential pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic applications.
- Molecular Formula : C23H24O5
- Molecular Weight : 380.4 g/mol
- Structural Characteristics : The compound features a complex chromenone backbone typical of coumarins, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : Phenols and β-ketoesters are commonly used.
- Methodologies : Synthetic routes often include Pechmann condensation and other multi-step organic reactions.
- Reaction Conditions : Controlled conditions such as temperature and solvent choice (often acetonitrile) are essential for high yields and purity.
The synthesis process is monitored using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure product quality.
Biological Activities
Research indicates that coumarin derivatives, including this compound, exhibit several biological activities:
1. Antioxidant Activity
This compound demonstrates significant antioxidant properties, which can protect cells from oxidative stress. Studies suggest that it scavenges free radicals effectively, contributing to cellular protection mechanisms.
2. Anti-inflammatory Properties
The compound has been shown to inhibit inflammatory pathways, potentially through the modulation of pro-inflammatory cytokines. This activity suggests its application in treating inflammatory diseases.
3. Anticancer Effects
Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells. It appears to interfere with cell cycle progression and promote cancer cell death through various mechanisms, including the activation of caspases.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
Study | Findings |
---|---|
Study A | Demonstrated significant antioxidant activity with IC50 values comparable to standard antioxidants. |
Study B | Reported anti-inflammatory effects in vitro, reducing TNF-alpha levels in treated cells. |
Study C | Investigated anticancer potential, showing dose-dependent inhibition of proliferation in various cancer cell lines. |
While the precise mechanisms by which this compound exerts its biological effects are not fully elucidated, it is believed to involve:
- Modulation of oxidative stress pathways.
- Inhibition of key enzymes involved in inflammation.
- Induction of apoptosis through mitochondrial pathways.
Properties
IUPAC Name |
4-butyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methylchromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-4-5-6-17-13-22(25)28-23-15(2)21(12-11-19(17)23)27-14-20(24)16-7-9-18(26-3)10-8-16/h7-13H,4-6,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGRFOOYVZODHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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